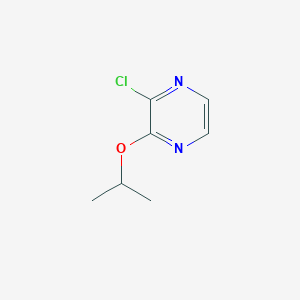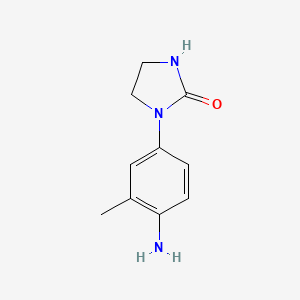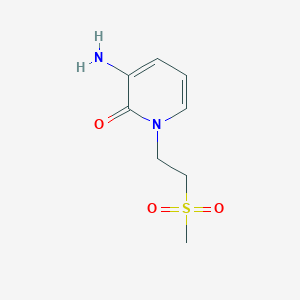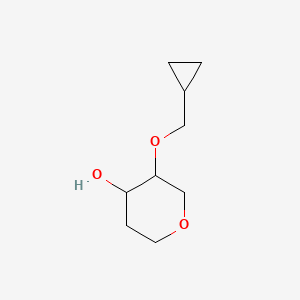
3-(Cyclopropylmethoxy)oxan-4-ol
Descripción general
Descripción
“3-(Cyclopropylmethoxy)oxan-4-ol” is a chemical compound with the molecular formula C9H16O3 . It is available in bulk and research quantities .
Molecular Structure Analysis
The molecular weight of “this compound” is 172.22 . The InChI code for this compound is 1S/C9H16O3/c10-8-3-4-11-6-9(8)12-5-7-1-2-7/h7-10H,1-6H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Enantioselective Synthesis
3,3-Disubstituted oxindoles, which include compounds like 3-(Cyclopropylmethoxy)oxan-4-ol, are significant in natural products, drugs, and pharmaceutically active compounds. The biological activity of these compounds is often influenced by the absolute configuration and substituents at the C3 stereocenter. Significant efforts have been made in catalytic enantioselective syntheses of such structural motifs, crucial for modern probe- and drug-discovery programs. These methodologies are valuable for synthesizing chiral compounds derived from privileged scaffolds with high structural diversity (Zhong‐Yan Cao, F. Zhou, & Jian Zhou, 2018).
Oxidative Cyclization and Methoxycarbonylation
The compound undergoes oxidative cyclization and alkoxycarbonylation reactions. In a study, 4-Yn-1-ols bearing a terminal triple bond underwent such reactions to form 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans. This demonstrates the compound's utility in synthetic organic chemistry for constructing complex molecular structures (B. Gabriele et al., 2000).
Electrochemical Degradation Studies
This compound has been studied in the context of electrochemical degradation, particularly in the degradation of antimicrobials like triclosan and triclocarban. This research provides insight into the environmental and ecological impact of such compounds and their derivatives (I. Sirés et al., 2007).
Electrocatalytic Reactions
Studies on N-Oxyl compounds, which include derivatives of this compound, focus on their role as catalysts in the selective oxidation of organic molecules. These are extensively used in electrocatalytic applications and provide valuable insights into the mechanisms of chemical and electrochemical catalysis (J. Nutting, M. Rafiee, & S. Stahl, 2018).
Energetic Material Development
The assembly of diverse N-O building blocks, including this compound derivatives, leads to the development of high-performance energetic materials. This approach has yielded compounds with high density, good thermal stability, and excellent detonation properties, suggesting potential applications in this field (Jiaheng Zhang & J. Shreeve, 2014).
Platinum-Catalyzed Enyne Cyclization
Research into platinum-catalyzed enyne cyclization and cyclopropane cleavage, involving this compound derivatives, has led to the development of new annulation methods. These methods are crucial for the synthesis of complex organic structures like oxepane derivatives (C. Nevado, C. Ferrer, & A. Echavarren, 2004).
Safety and Hazards
The safety information for “3-(Cyclopropylmethoxy)oxan-4-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
3-(cyclopropylmethoxy)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-4-11-6-9(8)12-5-7-1-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNTQLNQXQWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2COCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)


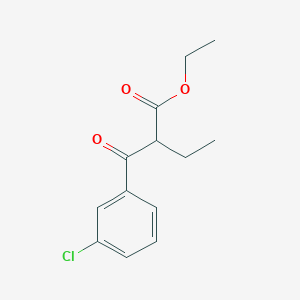
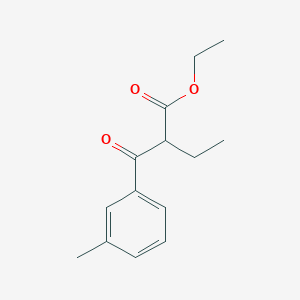

![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
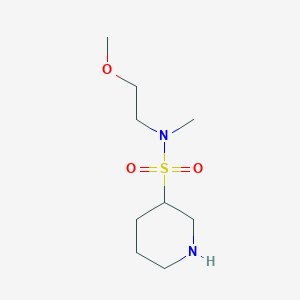
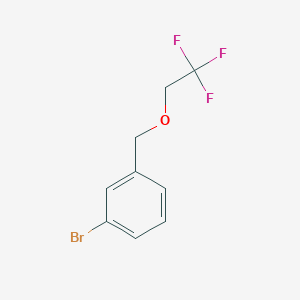
![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)

